![molecular formula C7H11N3O2 B1312676 1-(Tert-butyl)-4-nitro-1H-pyrazole CAS No. 97421-12-0](/img/structure/B1312676.png)
1-(Tert-butyl)-4-nitro-1H-pyrazole
Overview
Description
The compound “1-(Tert-butyl)-4-nitro-1H-pyrazole” likely belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “1-(Tert-butyl)-4-nitro-1H-pyrazole” are not available, tert-butyl compounds are often synthesized through substitution reactions . The synthesis of similar compounds often involves reactions in solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Tert-butyl)-4-nitro-1H-pyrazole” would depend on its specific molecular structure. Tert-butyl compounds are generally lipophilic and may have unique antioxidant properties .Scientific Research Applications
Asymmetric Synthesis of N-Heterocycles
“1-(Tert-butyl)-4-nitro-1H-pyrazole” is utilized in the asymmetric synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound serves as a precursor in the formation of sulfinimines, which are intermediates in the stereoselective synthesis of amines .
Palladium-Catalyzed Synthesis
This chemical is involved in palladium-catalyzed reactions to create N-Boc-protected anilines. Such reactions are crucial for synthesizing complex organic molecules that have applications in medicinal chemistry and material science .
Synthesis of Tetrasubstituted Pyrroles
The compound is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups. These pyrroles have significance in the development of new materials and bioactive molecules .
Intermediate in Natural Product Synthesis
It acts as an intermediate in the synthesis of natural products like jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines. This highlights its potential in cancer research and treatment .
Synthesis of Carboxylate Derivatives
“1-(Tert-butyl)-4-nitro-1H-pyrazole” is used in the synthesis of carboxylate derivatives, which are important in the development of new drugs and agrochemicals. These derivatives can be tailored to interact with biological targets selectively .
Development of Silane and Siloxane Compounds
The compound is also a starting point for the synthesis of silane and siloxane compounds, which are used in coatings, sealants, and adhesives. These materials are essential in various industrial applications due to their thermal stability and chemical resistance .
Mechanism of Action
Target of Action
Similar compounds such as 3-(4-amino-1-tert-butyl-1h-pyrazolo [3,4-d]pyrimidin-3-yl)phenol have been found to interact with targets like carbonyl reductase [nadph] 1 .
Mode of Action
Related compounds like diafenthiuron have been found to be transformed into a highly reactive metabolite, diafenthiuron carbodiimide, which covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (atpase) complex .
Biochemical Pathways
For instance, the compound 3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo [3,4-D]Pyrimidin-3-Yl)Phenol is known to interact with the Carbonyl reductase [NADPH] 1 pathway .
Result of Action
For instance, Diafenthiuron is known to inhibit the function of the ATPase complex .
Action Environment
It’s worth noting that similar compounds like diafenthiuron have been found to require workplace safety protections and restrict water releases .
Future Directions
properties
IUPAC Name |
1-tert-butyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKZTRHYFSEGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463282 | |
Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-4-nitro-1H-pyrazole | |
CAS RN |
97421-12-0 | |
Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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